molecular formula C17H19N3O4S2 B2362968 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 2034322-76-2

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

Cat. No.: B2362968
CAS No.: 2034322-76-2
M. Wt: 393.48
InChI Key: FZBKWTYECFIVST-UHFFFAOYSA-N
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Description

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H19N3O4S2 and its molecular weight is 393.48. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Agent Synthesis

A study elaborated on the synthesis of compounds similar to the specified chemical, targeting them as potential therapeutic agents. The linear synthesis approach led to compounds exhibiting considerable inhibitory activity against α-glucosidase, along with evaluations of hemolytic and cytotoxic profiles, indicating potential for diabetes management and cancer therapy (Abbasi et al., 2019).

Anticancer and Antituberculosis Activity

Another research focused on the synthesis and evaluation of anticancer and antituberculosis activities of related derivatives. Selected compounds demonstrated significant in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity, highlighting their potential in treating these conditions (Mallikarjuna et al., 2014).

Enzyme Inhibitory and Antibacterial Effects

Further investigations into similar derivatives revealed good enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase, suggesting utility as therapeutic agents for neurodegenerative diseases. These molecules also exhibited activity against both Gram-positive and Gram-negative bacterial strains, indicating their potential as antibacterial agents (Hussain et al., 2017).

Tubulin Polymerization Inhibition and Apoptosis Induction

Research into substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives highlighted their in vitro cytotoxic activity against various cancer cell lines. Notably, one compound showed high cytotoxicity and induced apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent (Manasa et al., 2020).

Alzheimer's Disease Therapy

Another study synthesized multifunctional amides showing enzyme inhibitory potentials and mild cytotoxicity, suggesting a potential for developing new drugs against Alzheimer's disease. This research underscores the chemical's relevance in addressing neurodegenerative disorders (Hassan et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to bind to the colchicine binding site of tubulin , which could suggest a potential interaction with this protein. Tubulin is a key component of the cell’s cytoskeleton and is involved in cell division, making it a common target for anticancer drugs.

Biochemical Pathways

Compounds that interact with tubulin can affect cell division and growth, potentially leading to cell death . This could suggest that the compound may have effects on the cell cycle and apoptosis pathways.

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have suitable drug-like properties

Result of Action

Similar compounds have been found to increase the phosphorylation of h2ax in mcf-7 cells , which is a marker of DNA damage and can lead to cell death. This suggests that the compound may have cytotoxic effects.

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c21-16(13-1-3-14(4-2-13)24-17-18-7-12-25-17)19-8-10-20(11-9-19)26(22,23)15-5-6-15/h1-4,7,12,15H,5-6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBKWTYECFIVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.